2,5-bis(3-dodecylthiophen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent charge transport properties. The compound this compound is particularly notable for its long alkyl chains, which enhance its solubility and processability, making it suitable for applications in organic field-effect transistors and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-dodecylthiophen-2-yl)thiophene typically involves the following steps:
Preparation of 2-bromo-3-dodecylthiophene: This intermediate is synthesized by bromination of 3-dodecylthiophene.
Stille Coupling Reaction: The key step involves a Stille coupling reaction between 2-bromo-3-dodecylthiophene and 2,5-bis(trimethylstannyl)thiophene in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3-dodecylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
2,5-Bis(3-dodecylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as an active layer material to enhance light absorption and charge separation.
Sensors: Utilized in chemical sensors for detecting various analytes due to its conductive properties.
Materials Science: Studied for its self-assembly behavior and potential use in creating nanostructured materials.
Mechanism of Action
The mechanism of action of 2,5-bis(3-dodecylthiophen-2-yl)thiophene in electronic applications involves its ability to form highly ordered crystalline structures. The long alkyl chains facilitate π-π stacking interactions between the thiophene rings, leading to efficient charge transport. In OFETs, the compound acts as a semiconductor, where the movement of charge carriers (electrons or holes) is facilitated by the ordered molecular arrangement .
Comparison with Similar Compounds
Similar Compounds
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C12): A polymeric version with similar electronic properties but enhanced mechanical stability.
2,5-Bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene: Variants with different alkyl chain lengths that affect solubility and electronic properties.
Uniqueness
2,5-Bis(3-dodecylthiophen-2-yl)thiophene is unique due to its specific combination of long dodecyl chains and thiophene rings, which provide a balance of solubility, processability, and electronic performance. This makes it particularly suitable for solution-processed electronic devices .
Properties
Molecular Formula |
C36H56S3 |
---|---|
Molecular Weight |
585.0 g/mol |
IUPAC Name |
2,5-bis(3-dodecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-37-35(31)33-25-26-34(39-33)36-32(28-30-38-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI Key |
GVZJRBAUSGYWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.